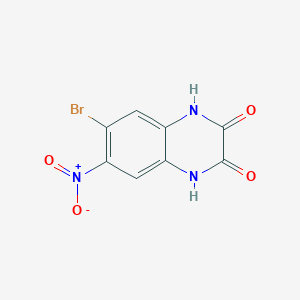

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Descripción general

Descripción

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C8H4BrN3O4. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Mecanismo De Acción

Target of Action

Quinoxaline derivatives, a class of compounds to which this molecule belongs, are known to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known for their versatile pharmacological properties, suggesting that they may interact with their targets in multiple ways .

Result of Action

Some quinoxaline derivatives have shown inhibition activity, suggesting potential therapeutic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination and nitration of quinoxaline derivatives. The reaction conditions often include the use of bromine and nitric acid as reagents. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-bromo-7-amino-1,4-dihydroquinoxaline-2,3-dione.

Aplicaciones Científicas De Investigación

Biological Activities and Mechanism of Action

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione has been studied for its role as a glutamate receptor antagonist , particularly affecting non-NMDA subtypes. This action is crucial in modulating excitatory neurotransmission, which is relevant for several neurological disorders:

- Neurodegenerative Diseases : The compound shows potential in treating conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) by protecting neurons from excitotoxicity related to excessive glutamate signaling .

- Seizure Disorders : Due to its antagonistic properties on glutamate receptors, it may help manage epilepsy by reducing neuronal excitability .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmaceutical agents. Its derivatives are being explored for their therapeutic potential against:

- Stroke and Ischemia : The compound has been implicated in preventing neuronal loss during ischemic events by modulating glutamate receptor activity .

- Chronic Pain and Anxiety : Its ability to influence neurotransmitter systems positions it as a candidate for developing treatments for chronic pain syndromes and anxiety disorders .

Neuroprotective Effects

A study examined the neuroprotective effects of this compound in animal models of ischemia. Results indicated that pretreatment with the compound significantly reduced neuronal loss and improved behavioral outcomes post-injury .

Glutamate Receptor Modulation

Research focused on the binding affinity of this compound to glutamate receptors revealed that it effectively inhibits receptor activation at certain concentrations. This inhibition was linked to a decrease in excitatory postsynaptic currents in neuronal cultures, suggesting its potential utility in treating excitotoxic conditions .

Comparison with Related Compounds

| Compound Name | Structure Features | Main Applications |

|---|---|---|

| This compound | Br at position 6; Nitro at position 7 | Neuroprotection; Antagonist for glutamate receptors |

| 5-Nitro-6-chloroquinoxaline | Cl at position 6; Nitro at position 5 | Similar applications but distinct receptor interactions |

| Glycine receptor antagonists | Varies | Targeting glycine receptors for CNS disorders |

Comparación Con Compuestos Similares

Similar Compounds

Olaquindox: A quinoxaline derivative used as an antibiotic.

Echinomycin: A quinoxaline antibiotic with anticancer properties.

Atinoleutin: Another quinoxaline derivative with potential therapeutic applications.

Levomycin: Known for its antimicrobial activity.

Carbadox: Used as a growth promoter in animal feed.

Uniqueness

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione (BNQX) is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : CHBrNO

Molecular Weight : 273.04 g/mol

BNQX is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The presence of a bromine atom and a nitro group enhances its reactivity and biological interactions.

Target Interactions

BNQX primarily functions as a glycine receptor antagonist , exhibiting high affinity for the strychnine-insensitive glycine binding site. This property allows it to cross the blood-brain barrier effectively, making it a candidate for neurological applications .

Pharmacological Effects

The compound has been shown to exhibit several pharmacological effects:

- Neuroprotective Activity : BNQX has been investigated for its ability to protect neurons in conditions such as stroke and ischemia .

- Anticonvulsant Properties : The compound demonstrates potential in treating convulsions and other seizure-related disorders .

- Antimicrobial Activity : Preliminary studies suggest that BNQX may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

In Vivo Studies

A study evaluating the neuropharmacological effects of quinoxaline derivatives, including BNQX, reported significant improvements in locomotor activity in animal models subjected to ethidium bromide-induced demyelination. The synthesized compounds showed curative effects against muscle weakness and coordination loss .

Table 1: Effects of BNQX on Locomotor Activity in Ethidium Bromide-Induced Rats

| Group | Falling Time (seconds) | Fecal Pellets |

|---|---|---|

| Control | 311.7 ± 0.67 | 4 ± 0.58 |

| Ethidium Bromide | 113.7 ± 0.88*** | 1.6 ± 0.33*** |

| BNQX (Comp2c) | 212.2 ± 0.97*** | 1.8 ± 0.20*** |

*Significance levels: **p < 0.001 compared to control.

In Vitro Studies

In vitro evaluations have indicated that BNQX displays significant inhibitory effects on various cancer cell lines, suggesting potential anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications on the quinoxaline scaffold can enhance biological activity .

Table 2: Anticancer Activity of Quinoxaline Derivatives Including BNQX

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| BNQX | HCT-116 | 1.9 |

| BNQX | MCF-7 | 2.3 |

| Doxorubicin | HCT-116 | 3.23 |

Comparative Analysis with Similar Compounds

BNQX shares similarities with other quinoxaline derivatives in terms of biological activity but is distinguished by its specific structural features that confer unique pharmacological properties.

Comparison Table: Biological Activities of Quinoxaline Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| BNQX | Moderate | Significant | Significant |

| Olaquindox | High | Moderate | Low |

| Echinomycin | High | High | Moderate |

Propiedades

IUPAC Name |

6-bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQAKUPJVUMART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559761 | |

| Record name | 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115581-82-3 | |

| Record name | 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.